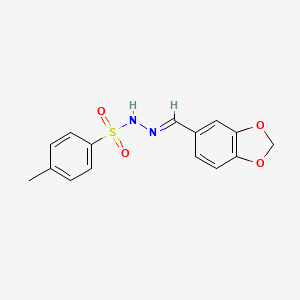![molecular formula C20H19N3O3 B5524928 methyl 4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzoate](/img/structure/B5524928.png)
methyl 4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The exploration of benzodiazepine derivatives and their properties is crucial in the field of organic chemistry due to their complex structure and potential application in various fields, excluding drug use and dosage considerations.
Synthesis Analysis
Methyl benzodiazepine derivatives have been synthesized through reactions involving formaldehyde, diamines, and diazonium chlorides. The synthesis often results in complex molecular structures featuring specific substituents, which influence their chemical behavior and properties (Moser, Bertolasi, & Vaughan, 2005).
Molecular Structure Analysis
Molecular structure determinations have revealed that these compounds can display disorder within certain groups and exhibit specific molecular conformations determined by their substituents. The molecular structures are significantly influenced by the orientation of aryltriazenyl groups and the conformation of hexahydropyrimidine rings, impacting their chemical reactivity and interactions (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
The chemical reactivity of these compounds involves interactions with nucleophiles, hydrolysis, and amidation, leading to the formation of various heterocyclic systems. These reactions are pivotal in manipulating the compound's functionality and enhancing its application scope (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
科学的研究の応用
Antimicrobial Activity
Methyl 4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzoate derivatives have been studied for their potential antimicrobial properties. Research conducted by Ghorab et al. (2017) synthesized a series of compounds related to this chemical structure and evaluated their antibacterial and antifungal activities. The study found that certain derivatives exhibited significant antimicrobial activity, with some compounds showing higher effectiveness compared to reference drugs, indicating their potential as antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Anti-Cancer Potential
Another area of research explored the anti-cancer potential of related compounds. Soni et al. (2015) designed and synthesized a series of benzodiazepine derivatives, aiming to investigate their potential as anti-cancer agents. The study performed cell viability assays and found that certain analogues displayed potent anti-cancer activity, suggesting these compounds could be developed further as cancer therapeutics (Soni, Sanghvi, Devkar, & Thakore, 2015).
Photodynamic Therapy
Pişkin et al. (2020) focused on the synthesis and characterization of a new zinc phthalocyanine derivative, which was substituted with groups related to the benzodiazepine structure . This derivative demonstrated high singlet oxygen quantum yield, making it a promising candidate for photodynamic therapy applications in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Photopolymerization
In the field of polymer chemistry, Guillaneuf et al. (2010) reported on a compound structurally related to methyl 4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzoate, which was used as a photoiniferter in nitroxide-mediated photopolymerization. This study highlights the potential of such compounds in the development of new polymerization techniques, contributing to advancements in material science (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).
Molecular Property Studies
Furthermore, the exploration of molecular properties of benzodiazepine derivatives, as conducted by Abirou et al. (2007), provides foundational knowledge on the reactivity and potential biological interactions of these compounds. This research contributes to understanding the pharmacological implications and the development of benzodiazepine-based drugs (Abirou, El assyry, Benali, Lazar, Boucetta, Massoui, Lakhrissi, Jarmoumi, & Mondieig, 2007).
作用機序
Benzodiazepines work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties . The mechanism of action of your compound could be similar if it’s a benzodiazepine derivative.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-[[(2,4-dimethyl-1,5-benzodiazepin-3-ylidene)amino]oxymethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13-19(14(2)22-18-7-5-4-6-17(18)21-13)23-26-12-15-8-10-16(11-9-15)20(24)25-3/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZKTYBMOXRWEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C(C1=NOCC3=CC=C(C=C3)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-6-methyl-2-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5524846.png)
![N-{(3S*,4R*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5524854.png)




![4-[(4-benzyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5524898.png)
![1-(ethylsulfonyl)-N-[2-(4-morpholinylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5524903.png)


![4-chloro-2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5524923.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-ylproline](/img/structure/B5524935.png)
![1-amino-3-(4-hydroxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5524946.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5524950.png)